molecular formula C13H10BrFMg B14880670 magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide

magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide

Cat. No.: B14880670
M. Wt: 289.43 g/mol
InChI Key: JFRPAIHNOQVFHE-UHFFFAOYSA-M
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Description

Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide is an organometallic compound that combines magnesium with a substituted phenylbenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide typically involves the reaction of 4-fluoro-2-methyl-1-phenylbenzene with magnesium in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium . The general reaction can be represented as:

4-fluoro-2-methyl-1-phenylbenzene+MgThis compound\text{4-fluoro-2-methyl-1-phenylbenzene} + \text{Mg} \rightarrow \text{this compound} 4-fluoro-2-methyl-1-phenylbenzene+Mg→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the phenylbenzene moiety with another aromatic ring .

Scientific Research Applications

Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide has several scientific research applications, including:

Mechanism of Action

The mechanism by which magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. The magnesium atom in the compound acts as a Lewis acid, coordinating with the reactants and stabilizing transition states. This coordination lowers the activation energy of the reaction, making it more efficient .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide include other Grignard reagents such as:

  • Magnesium;4-chloro-2-methyl-1-phenylbenzene;bromide
  • Magnesium;4-bromo-2-methyl-1-phenylbenzene;bromide
  • Magnesium;4-iodo-2-methyl-1-phenylbenzene;bromide

Uniqueness

What sets this compound apart from similar compounds is the presence of the fluorine atom, which can significantly influence the reactivity and selectivity of the compound in chemical reactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in specific synthetic applications .

Properties

Molecular Formula

C13H10BrFMg

Molecular Weight

289.43 g/mol

IUPAC Name

magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide

InChI

InChI=1S/C13H10F.BrH.Mg/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

JFRPAIHNOQVFHE-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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